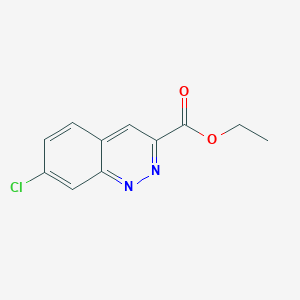

Ethyl 7-chlorocinnoline-3-carboxylate

説明

Ethyl 7-chlorocinnoline-3-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is known for its pale-yellow to yellow-brown solid form and is used in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chlorocinnoline-3-carboxylate typically involves the reaction of 7-chlorocinnoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is purified using industrial crystallization techniques to achieve high purity levels .

化学反応の分析

Types of Reactions: Ethyl 7-chlorocinnoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can undergo oxidation to form more complex compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

Reduction Reactions: Reagents such as lithium aluminum hydride are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted cinnoline derivatives.

Reduction Reactions: Reduced forms of cinnoline derivatives.

Oxidation Reactions: Oxidized cinnoline derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Ethyl 7-chlorocinnoline-3-carboxylate has demonstrated promising antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents. For instance, derivatives of cinnoline have been shown to exhibit activity against bacteria and fungi, suggesting that this compound may also possess similar capabilities .

Anticancer Properties

Recent studies have explored the anticancer potential of cinnoline derivatives. This compound could serve as a scaffold for synthesizing novel anticancer agents. Its structural features allow for modifications that enhance selectivity and potency against cancer cells. Preliminary data suggest that such compounds can induce apoptosis in cancer cell lines, warranting further investigation into their mechanisms of action .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, research into related compounds has shown that they can inhibit kinases involved in cancer progression and cellular signaling pathways. This compound may similarly interact with target enzymes, providing a basis for drug development aimed at treating cancers or other diseases characterized by dysregulated kinase activity .

Antimalarial Activity

Cinnoline derivatives have also been studied for their antimalarial properties. This compound's structural similarities to known antimalarial compounds suggest it could be evaluated for efficacy against Plasmodium falciparum, the parasite responsible for malaria. The exploration of such compounds is crucial given the rising resistance to current antimalarial therapies .

Material Science Applications

Dye-Sensitized Solar Cells (DSSCs)

In materials science, this compound may find applications as a dye in dye-sensitized solar cells. The compound's ability to absorb light and facilitate electron transfer makes it a candidate for enhancing the efficiency of solar energy conversion systems. Research into similar heterocyclic compounds has shown their effectiveness in improving the performance of DSSCs by increasing light absorption and charge mobility .

Sensors and Imaging

The unique chemical properties of this compound allow it to be used as a fluorescent probe in bioimaging applications. Its ability to bind selectively to biological targets can facilitate the visualization of cellular processes in real-time, aiding in diagnostic applications and research into cellular mechanisms .

作用機序

The mechanism of action of ethyl 7-chlorocinnoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Ethyl 2-chloroquinoline-3-carboxylate: Similar in structure but with a quinoline core.

Ethyl 6-methoxy-3-methylindole-2-carboxylate: Another derivative with different substituents and core structure.

Uniqueness: Ethyl 7-chlorocinnoline-3-carboxylate is unique due to its specific substitution pattern and the presence of the cinnoline core. This gives it distinct chemical and biological properties compared to other similar compounds .

生物活性

Ethyl 7-chlorocinnoline-3-carboxylate (ECC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of the biological activity of ECC, including its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its unique molecular structure, which contributes to its biological properties. The compound has the following chemical formula:

- Molecular Formula : CHClNO

- CAS Number : 104092-54-8

- Molecular Weight : 233.64 g/mol

Research indicates that ECC exhibits a variety of biological activities through several mechanisms:

- Anticancer Activity : Studies have shown that ECC can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, it has been reported to influence the p38 MAPK pathway, which is crucial for cell survival and apoptosis regulation .

- Antimicrobial Properties : ECC has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies reveal its effectiveness against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

- Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression and inflammation. This includes inhibition of kinases involved in tumor growth and survival pathways .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of ECC:

- Cytotoxicity Assays : In a study assessing the cytotoxic effects of ECC on various cancer cell lines, results showed that ECC induced significant cell death in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC values ranging from 15 to 25 µM after 48 hours of treatment .

- Apoptosis Induction : Flow cytometry analysis indicated that ECC treatment led to an increase in early and late apoptotic cells, confirming its role as an apoptosis-inducing agent. The study highlighted an increase in pro-apoptotic markers such as Bax and a decrease in anti-apoptotic markers like Bcl-xL after treatment with ECC .

- Antimicrobial Activity : Another study tested ECC against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate antibacterial activity .

Summary of Biological Activities

| Activity Type | Cell Lines / Organisms | IC / MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MCF-7, HeLa | 15 - 25 | Induction of apoptosis via p38 MAPK |

| Antimicrobial | S. aureus, E. coli | 50 - 100 | Disruption of bacterial cell wall integrity |

| Enzyme Inhibition | Various kinases | Not specified | Inhibition of signaling pathways |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 7-chlorocinnoline-3-carboxylate, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, such as cyclization, halogenation, and esterification. Key parameters include temperature control (e.g., maintaining 60–80°C during cyclization), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., palladium for cross-coupling). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- HPLC : Quantifies purity by separating impurities under reverse-phase conditions (C18 column, acetonitrile/water mobile phase).

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., ester carbonyl at ~170 ppm in C NMR).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. How can researchers predict the reactivity of this compound in substitution reactions?

Computational tools like DFT (Density Functional Theory) model electron-deficient sites (e.g., chlorine at position 7 acts as a leaving group). Experimental validation involves tracking substituent introduction via TLC or LC-MS under nucleophilic conditions (e.g., using amines or thiols) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

Discrepancies in antimicrobial or anticancer assays may arise from:

- Cellular permeability differences : Use logP calculations (e.g., >3.0 indicates better membrane penetration).

- Metabolic stability : Incubate compounds with liver microsomes to assess CYP450-mediated degradation.

- Target specificity : CRISPR-based gene knockout models validate on-target effects .

Q. How do crystallographic studies inform the design of this compound analogs?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing crystal packing). For example, a triclinic lattice (space group P1) with a = 8.23 Å, b = 9.15 Å, c = 10.74 Å highlights steric constraints for substituent placement .

Q. What methodologies assess environmental safety and degradation pathways of this compound?

- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and monitor by GC-MS for byproducts.

- Hydrolysis : Test stability at pH 2–12 (simulating aquatic environments) using kinetic assays.

- Ecotoxicology : Daphnia magna assays evaluate acute toxicity (LC50 values) .

Q. Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Core modifications : Synthesize analogs with varying substituents (e.g., fluoro, bromo) at position 7.

- Biological testing : Use standardized MIC (Minimum Inhibitory Concentration) assays against S. aureus or E. coli.

- Data analysis : Apply multivariate regression to correlate substituent electronegativity with activity .

Q. What experimental controls are essential in kinetic studies of its enzymatic inhibition?

- Positive controls : Use known inhibitors (e.g., ciprofloxacin for topoisomerase assays).

- Negative controls : Solvent-only and enzyme-free setups.

- Replicates : Triplicate runs with statistical validation (e.g., Student’s t-test, p < 0.05) .

Q. Data Presentation Standards

Q. How should researchers report synthetic yields and characterization data?

- Yield : Report as "% isolated yield" with purification method (e.g., column chromatography, eluent ratio).

- Spectra : Include annotated NMR/IR peaks in supplementary materials.

- Crystallography : Deposit CIF files in public databases (e.g., CCDC) with accession codes .

Q. What statistical methods are appropriate for analyzing dose-response curves?

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., IC50 calculation).

- Error bars : Use SEM (Standard Error of Mean) from ≥3 independent experiments.

- Software : Prism or R packages (e.g., drc) for curve fitting .

特性

IUPAC Name |

ethyl 7-chlorocinnoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-5-7-3-4-8(12)6-9(7)13-14-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDNOFTVHXOAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C2C=C(C=CC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613769 | |

| Record name | Ethyl 7-chlorocinnoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104092-54-8 | |

| Record name | Ethyl 7-chlorocinnoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。